Pyclen-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

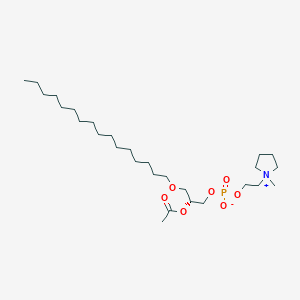

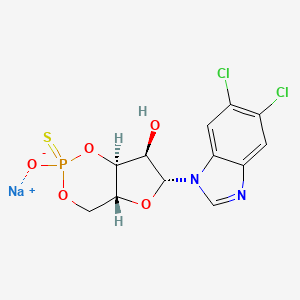

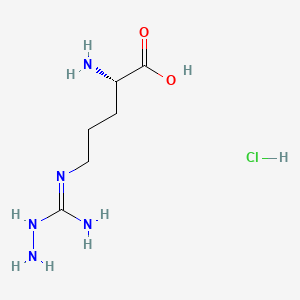

Pyclen-OH is a derivative of the pyclen ligand . Pyclen is a macrocyclic compound, specifically a 1,4,7,10-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene . Pyclen-OH has an etheric O-atom opposite to the pyridine ring .

Synthesis Analysis

Pyclen-OH was synthesized as a new pyclen-3,9-diacetate derivative ligand . The synthesis was aimed at improving the dissociation kinetics of its Mn(II) complex . The synthesis of Pyclen-OH involved the use of tetra-aza pyridinophanes .Molecular Structure Analysis

Pyclen-OH contains a total of 35 bonds, including 17 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 twelve-membered ring, 1 ketone (aliphatic), and 4 secondary amines (aliphatic) .Chemical Reactions Analysis

The Pyclen-OH ligand was metalated with Fe(III) and the resulting iron complexes were characterized . The functional groups studied include 4-hydroxyl (L1), 4-H (L2), 4-chloro (L3), 4-trifluoromethyl (L4), 4-nitrile (L5), and 4-nitro (L6) modified pyridyl on a pyclen base structure .Applications De Recherche Scientifique

Oxidation mechanism of Pyrene by OH radicals : A study by Nayebzadeh et al. (2020) explored the oxidation mechanism of Pyrene (Py) by OH radicals using density functional theory. This study is relevant as it provides insights into the interactions between hydroxyl radicals and polycyclic aromatic hydrocarbons, which could be related to Pyclen-OH's behavior in similar contexts (Nayebzadeh, Vahedpour, Shiroudi, & Rius-Bartra, 2020).

Chemical compensation of conducting polypyrrole by NaOH solution : Research by Li and Qian (1988) investigated the chemical compensation of conducting polypyrrole (PPy) film by NaOH solution, which could provide insights into the interaction of Pyclen-OH with similar materials (Li & Qian, 1988).

Simultaneous dissolution of hydroxylapatite and precipitation of hydroxypyromorphite : A study by Lower, Maurice, and Traina (1998) combined various microscopic and spectroscopic techniques to understand the reaction between hydroxylapatite and lead nitrate. The insights into hydroxyl-containing compounds could be beneficial in understanding Pyclen-OH's properties (Lower, Maurice, & Traina, 1998).

Cost-effective synthesis of conductive cellulose nanocrystals : Wu et al. (2014) developed a chemical synthetic protocol for creating a conductive, polypyrrole/cellulose nanocrystal system. This research might offer insights into how Pyclen-OH could be used in similar applications (Wu, Chabot, Kim, Yu, Berry, & Tam, 2014).

Synthesis and characterization of a phosphazene-based epoxy resin : A study by Liu and Wang (2009) on the synthesis and characterization of a novel nonflammable phosphazene-based epoxy resin might provide insights into how Pyclen-OH could be utilized in the development of advanced materials (Liu & Wang, 2009).

Propriétés

IUPAC Name |

3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11-dien-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c16-11-5-9-7-13-3-1-12-2-4-14-8-10(6-11)15-9/h5-6,12-14H,1-4,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOLIZMRIDAGHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=O)C=C(N2)CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyclen-OH | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)

![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)

![2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B560376.png)